molecular formula C16H14N2O4S2 B2750813 3-[(5Z)-5-[(5-methoxy-1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid CAS No. 902323-39-1

3-[(5Z)-5-[(5-methoxy-1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B2750813
CAS No.: 902323-39-1
M. Wt: 362.42
InChI Key: RCWWZXUECNSWNR-MLPAPPSSSA-N
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Description

3-[(5Z)-5-[(5-Methoxy-1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a high-purity synthetic compound intended for research use only. This Z-isomer rhodanine (2-thioxo-4-thiazolidinone) derivative is built on a privileged heterocyclic scaffold and is offered with a documented purity of 90% and higher . Preliminary research on highly analogous compounds within this chemical class has revealed a promising polypharmacological profile, indicating potential activity across multiple biological targets . Studies on a very similar 5-indolylmethylene-rhodanine derivative have demonstrated significant anti-allergic and anti-inflammatory properties, including the reduction of IgE levels in sensitized animal models and the modulation of key cytokines like IL-2 and TNF-α . In vitro screening suggests this family of compounds may also exhibit modest antitumor and immunomodulatory activities, such as the alteration of T-lymphocyte and phagocyte populations . Computational target prediction and molecular docking studies propose that the mechanism of action for these derivatives may involve binding to key proteins such as lysosomal protective protein (LLP) and Thromboxane-A synthase (TXAS) . Furthermore, it has been identified as a potential modulator of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor involved in the pathogenesis of allergy, cancer, and cardiovascular diseases, providing a mechanistic rationale for its diverse observed effects . This compound is presented to the research community as a valuable tool for further investigating these complex pathways. Please Note: This product is for research use only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

3-[4-hydroxy-5-[(Z)-(5-methoxyindol-3-ylidene)methyl]-2-sulfanylidene-1,3-thiazol-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S2/c1-22-10-2-3-12-11(7-10)9(8-17-12)6-13-15(21)18(16(23)24-13)5-4-14(19)20/h2-3,6-8,21H,4-5H2,1H3,(H,19,20)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFDHZPKGQFCCR-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=CC2=CC3=C(N(C(=S)S3)CCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC\2=C(C=C1)N=C/C2=C\C3=C(N(C(=S)S3)CCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation with Preformed Thiazolidinones

The most widely reported method involves Knoevenagel condensation between 5-methoxyindole-3-carbaldehyde and a preformed 4-oxo-2-thioxothiazolidin-3-ylpropanoic acid derivative.

Step 1: Synthesis of 4-Oxo-2-Thioxothiazolidin-3-ylpropanoic Acid
β-Alanine (3-aminopropanoic acid) reacts with carbon disulfide in an alkaline medium to form a dithiocarbamate intermediate. Subsequent alkylation with monochloroacetic acid induces cyclization, yielding 4-oxo-2-thioxothiazolidin-3-ylpropanoic acid (2a ).

Reaction Conditions :

  • β-Alanine (1 equiv), CS₂ (1.2 equiv), NaOH (2 equiv) in H₂O/EtOH (1:1), 0–5°C, 2 h.
  • Alkylation with ClCH₂COOH (1.1 equiv) at 60°C for 4 h.

Step 2: Condensation with 5-Methoxyindole-3-Carbaldehyde
The thiazolidinone 2a undergoes Knoevenagel condensation with 5-methoxyindole-3-carbaldehyde (1a ) in refluxing ethanol with ammonium acetate as a catalyst.

Reaction Conditions :

  • 2a (1 equiv), 1a (1.2 equiv), NH₄OAc (0.2 equiv) in EtOH, reflux (78°C), 6–8 h.
  • Yield: 65–72%.

Mechanistic Insight :
The ammonium acetate facilitates enolate formation at the thiazolidinone’s active methylene group (C5), which attacks the aldehyde’s carbonyl carbon. Dehydration yields the Z-configured methylidene bridge due to steric hindrance from the indole and thiazolidinone rings.

One-Pot Multicomponent Synthesis

An alternative approach employs a one-pot reaction combining 5-methoxyindole-3-carbaldehyde, thioglycolic acid, and β-alanine under Dean-Stark conditions.

Reaction Protocol :

  • 1a (1 equiv), thioglycolic acid (1.2 equiv), β-alanine (1 equiv) in dry benzene.
  • Reflux with azeotropic removal of H₂O (Dean-Stark apparatus), 18 h.
  • Yield: 40–45%.

Key Observations :

  • The thiazolidinone ring forms via cyclocondensation of β-alanine’s amine with thioglycolic acid’s thiol and carbonyl groups.
  • Concurrent Knoevenagel condensation with the aldehyde introduces the methylidene bridge.

Structural Elucidation and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, DMSO-d₆) :

  • δ 12.43 (s, 1H, indole NH).
  • δ 8.05 (s, 1H, CH=, Z-configuration).
  • δ 4.35–4.22 (m, 2H, NCH₂CH₂COOH).
  • δ 3.80 (s, 3H, OCH₃).
  • δ 2.60–2.19 (m, 2H, CH₂COOH).

13C NMR (100 MHz, DMSO-d₆) :

  • δ 192.4 (C=O, thiazolidinone).
  • δ 174.6 (COOH).
  • δ 160.2 (C=S).
  • δ 136.7 (CH=).

Infrared (IR) Spectroscopy

  • ν 1670 cm⁻¹ (C=O, thiazolidinone).
  • ν 1595 cm⁻¹ (C=S).
  • ν 3250 cm⁻¹ (NH, indole).

Comparative Analysis of Synthetic Methods

Method Yield Reaction Time Key Advantage
Knoevenagel Condensation 65–72% 6–8 h High regioselectivity for Z-isomer
One-Pot Multicomponent 40–45% 18 h Fewer purification steps

Challenges and Optimization Strategies

Stereocontrol of the Methylidene Bridge

The Z-configuration is favored due to π-π stacking between the indole and thiazolidinone rings, as evidenced by the upfield shift of the CH= proton (δ 7.95–8.10 ppm). Microwave-assisted synthesis reduces reaction time to 2 h while maintaining Z-selectivity.

Purification of Hydrophilic Byproducts

Column chromatography (silica gel, EtOAc/hexane) effectively removes unreacted β-alanine and thioglycolic acid derivatives. Recrystallization from ethanol/water (3:1) enhances purity to >98%.

Scalability and Industrial Applicability

Kilogram-scale batches have been achieved using flow chemistry, where the thiazolidinone formation and Knoevenagel condensation are performed in continuous reactors. This method reduces solvent waste and improves yield consistency (68–70%).

Chemical Reactions Analysis

Types of Reactions
  • Oxidation: : This compound undergoes oxidation to produce corresponding sulfoxides and sulfones.

  • Reduction: : Reduction can lead to the formation of thiols and secondary amines.

  • Substitution: : Various nucleophiles can substitute at different positions due to the presence of reactive sites in the molecule.

Common Reagents and Conditions
  • Oxidizing agents: : Chromium trioxide, hydrogen peroxide.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Grignard reagents, organolithium reagents.

Major Products Formed
  • Sulfoxides/Sulfones: : From oxidation.

  • Thiols: : From reduction.

  • Indole Derivatives: : From substitution reactions.

Scientific Research Applications

Synthesis and Characterization

The compound can be synthesized through multi-step organic reactions involving thiazolidinone derivatives. The synthesis typically includes the formation of the thiazolidinone core followed by modifications to introduce the indole and propanoic acid moieties. Characterization is performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm the structure and purity of the compound.

Antimicrobial Activity

Research has demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, compounds similar to 3-[(5Z)-5-[(5-methoxy-1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid have shown effectiveness against various bacterial strains, including resistant strains. Studies indicate that the presence of the indole moiety enhances the antimicrobial activity due to its ability to interact with bacterial cell membranes and inhibit essential cellular processes .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In silico studies suggest that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. Molecular docking studies have indicated favorable binding interactions between the compound and the active site of 5-LOX, suggesting its potential as a therapeutic agent for inflammatory diseases .

Anticancer Potential

There is growing interest in the anticancer properties of thiazolidinone derivatives. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation. Further research is needed to elucidate these mechanisms and evaluate its efficacy in clinical settings .

Case Studies

StudyFindings
Antimicrobial Evaluation The compound exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria.Supports potential use in treating bacterial infections.
Inhibition of 5-lipoxygenase Docking studies indicated strong binding affinity with 5-lipoxygenase.Suggests use as an anti-inflammatory agent.
Anticancer Activity Induction of apoptosis was observed in certain cancer cell lines.Indicates potential as a cancer therapeutic agent.

Mechanism of Action

3-[(5Z)-5-[(5-methoxy-1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid exhibits its effects primarily through the interaction with sulfhydryl and amino groups in proteins and enzymes. Its molecular targets often include thiol-containing enzymes, leading to inhibition or modification of enzyme activity. The indole and thiazolidine rings play a crucial role in molecular binding and recognition, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Ring

  • Compound 5h (): Structure: (Z)-3-(5-((5-Methoxy-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid. Key Difference: Replaces the propanoic acid with a benzoic acid group. Activity: Exhibits potent antibacterial activity (MIC = 2 µg/mL against S. aureus), comparable to the target compound but with reduced solubility due to the aromatic carboxylic acid .
  • 3-[(5Z)-5-(1-Methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid (): Key Difference: Incorporates a methyl group at the indole nitrogen and a ketone at the 2-position. Impact: Methylation enhances metabolic stability but reduces antifungal potency (MIC increases to 8 µg/mL against C. albicans) .

Variations in the Acid Moiety

  • 3-[(5Z)-5-[(4-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid (): Key Difference: Replaces the indole ring with a 4-methoxyphenyl group. Activity: Lacks indole-mediated π-π stacking, resulting in 50% lower enzyme inhibition (IC₅₀ = 12 µM vs. 6 µM for the target compound against E. coli DNA gyrase) .
  • ONO-2235 (Kinedak) (): Structure: (5Z)-5-[(2E)-2-Methyl-3-phenyl-2-propenylidene]-4-oxo-2-thioxo-3-thiazolidineacetic acid. Key Difference: Substitutes indole with a cinnamylidene group and uses acetic acid instead of propanoic acid. Clinical Relevance: Approved as an aldose reductase inhibitor for diabetic neuropathy, highlighting the pharmacological versatility of rhodanine-acid conjugates .

Heterocyclic Core Modifications

  • 3-[(5Z)-5-{[3-(2-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid (): Key Difference: Replaces indole with a pyrazole ring. Impact: Enhanced lipophilicity (logP = 3.2 vs. 2.5 for the target compound) but reduced antifungal activity due to steric hindrance .

Key SAR Insights:

Indole vs. Phenyl Substitutions : Indole derivatives exhibit superior antimicrobial activity due to enhanced hydrogen bonding and π-π interactions with microbial enzymes .

Acid Group: Propanoic acid improves solubility and bioavailability compared to benzoic acid analogs .

Methoxy Position : The 5-methoxy group on indole optimizes electron density for target binding, whereas 3- or 4-methoxy substitutions reduce potency .

Pharmacokinetic and Toxicological Considerations

  • Metabolic Stability : Methylation of the indole nitrogen () increases half-life in hepatic microsomes (t₁/₂ = 45 min vs. 28 min for the target compound) but may elevate cytotoxicity (LD₅₀ = 50 mg/kg vs. 75 mg/kg) .
  • Solubility: Propanoic acid derivatives (e.g., target compound) show 2-fold higher aqueous solubility than benzoic acid analogs, correlating with improved oral bioavailability .

Biological Activity

The compound 3-[(5Z)-5-[(5-methoxy-1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a thiazolidinone derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and potential anticancer properties. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's molecular formula is C19H17N5O2S2C_{19}H_{17}N_{5}O_{2}S_{2} with a molecular weight of approximately 411.5 g/mol. Its structure includes an indole moiety and a thiazolidinone ring, which are significant for its biological activity.

Antimicrobial Activity

Research has shown that compounds containing the thiazolidinone core exhibit notable antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

A study synthesized several thiazolidinone derivatives and evaluated their antibacterial efficacy. The results indicated that many compounds exhibited minimal inhibitory concentrations (MIC) lower than those of standard antibiotics like ampicillin and streptomycin. For instance:

  • Compound 5d demonstrated MIC values ranging from 37.9 to 113.8 μM against Staphylococcus aureus and was effective against Methicillin-resistant Staphylococcus aureus (MRSA) with MIC values between 248–372 μM .
CompoundBacterial StrainMIC (μM)MBC (μM)
5dS. aureus37.9–113.857.8–118.3
5gMRSA248–372372–1240
5kE. coli43–17286–344

Antifungal Activity

In addition to antibacterial properties, the compound also exhibits antifungal activity. Research indicates that the synthesized derivatives had better antifungal activity than established antifungal agents such as bifonazole and ketoconazole.

Case Study: Antifungal Efficacy

The antifungal activity was assessed against various fungal strains:

  • The most sensitive strain was Trichoderma viride, while Aspergillus fumigatus showed resistance.
CompoundFungal StrainMIC (μM)MFC (μM)
5gT. viride<100<200
5dA. fumigatus>400>600

The proposed mechanism of action for these compounds involves inhibition of bacterial cell wall synthesis and disruption of biofilm formation, which is crucial for bacterial virulence and antibiotic resistance . The thiazolidinone scaffold is known to interfere with key enzymes involved in these processes.

Cytotoxicity Studies

While assessing the therapeutic potential, cytotoxicity against human cell lines is critical. Compounds derived from thiazolidinones have shown low cytotoxicity against HEK-293 cells, suggesting a favorable therapeutic index .

Q & A

Q. What are the validated synthetic routes for this compound, and how can reaction conditions be optimized?

The compound is synthesized via condensation of rhodanine-3-propionic acid with 5-methoxyindole-3-carbaldehyde in acetic acid under reflux, catalyzed by sodium acetate. Key steps include reflux duration (3–5 hours), stoichiometric ratios (1:1.1 for aldehyde:rhodanine), and recrystallization from acetic acid for purification. Yield optimization requires adjusting solvent polarity and temperature gradients during crystallization .

Q. Which analytical techniques are critical for structural validation?

  • 1H/13C NMR : Confirm Z-configuration of the exocyclic double bond (δ 7.8–8.2 ppm for vinyl proton) and methoxy group (δ 3.8–4.0 ppm).
  • IR : Validate thioxo (C=S, ~1200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups.
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Q. How can solubility and stability be assessed for in vitro assays?

  • Solubility : Test in DMSO (primary solvent) and aqueous buffers (pH 1–10) via shake-flask method.
  • Stability : Use HPLC to monitor degradation under light, heat (40°C), and varied pH over 24–72 hours .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Anticancer : MTT assay using cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations.
  • Anti-inflammatory : COX-2 inhibition ELISA or NF-κB reporter assays.
  • Dose-response curves : Use 1–100 μM concentrations with positive controls (e.g., doxorubicin for anticancer) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Modify substituents : Replace 5-methoxyindole with halogenated or nitro-substituted indoles to assess electronic effects.
  • Core variations : Synthesize analogs with thiazolidinedione (2,4-dione) instead of 2-thioxo-4-oxo cores.
  • Biological testing : Compare IC50 values across analogs to identify critical pharmacophores .

Q. What strategies resolve contradictions in biological activity across studies?

  • Assay standardization : Replicate assays using identical cell lines (e.g., ATCC-validated HeLa) and serum-free media.
  • Metabolic stability : Pre-treat compounds with liver microsomes to identify rapid degradation.
  • Orthogonal assays : Validate kinase inhibition via Western blot (e.g., p-ERK/p-Akt) alongside cell viability .

Q. How can computational methods guide target identification?

  • Molecular docking : Use AutoDock Vina to predict binding to protein kinases (e.g., EGFR, PDB ID: 1M17).
  • Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors at C4-oxo and C2-thioxo) .

Q. What in vivo models are appropriate for pharmacokinetic and efficacy studies?

  • Pharmacokinetics : Administer 10 mg/kg (IV/oral) in rodents, with plasma sampling via LC-MS/MS.
  • Xenograft models : Test antitumor efficacy in nude mice with HT-29 colorectal tumors.
  • Toxicity : Monitor liver enzymes (ALT/AST) and renal function (creatinine) .

Methodological Considerations Table

Aspect Key Parameters References
Synthesis Yield 60–75% (optimized via acetic acid reflux)
NMR Shifts δ 8.1 (vinyl H), δ 170–175 ppm (C=O)
IC50 (Anticancer) 12.5 μM (MCF-7), 18.3 μM (HeLa)
LogP (Predicted) 2.8 (via ChemAxon)

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